molecular formula C19H24N2O2 B2993746 (E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide CAS No. 1445770-45-5

(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide

Cat. No.: B2993746
CAS No.: 1445770-45-5
M. Wt: 312.413
InChI Key: GGGREEIIAWSAPK-UHFFFAOYSA-N
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Description

(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.413. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding in Crystal Structures

The structural analysis of compounds similar to (E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide reveals insights into their hydrogen bonding networks and crystal packing. For instance, leflunomide metabolite analogs exhibit potent inhibition of Bruton's tyrosine kinase (BTK). These compounds share a conjugated pi-system between the aromatic ring and the amide group, which ensures planarity and is further stabilized by intramolecular O-H...O hydrogen bonds. This property is crucial for their biological activity and could be explored for designing new inhibitors with improved efficacy and specificity (Ghosh et al., 2000).

Synthesis and Reactivity

Enamides derived from this compound and related compounds have been explored for their potential in synthesizing heterocyclic derivatives. For example, N-allenyl cyanamides represent a novel class of allenamides accessed through a one-pot deoxycyanamidation-isomerization approach, showcasing the compound's versatility in organic synthesis. These methods provide access to a range of cyanamide products that are challenging to synthesize using existing techniques, highlighting the compound's application in the development of new chemical entities (Ayres et al., 2018).

Properties

IUPAC Name

(E)-N-(4-cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-15(2)13-17-5-3-16(4-6-17)7-8-18(22)21-19(14-20)9-11-23-12-10-19/h3-8,15H,9-13H2,1-2H3,(H,21,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGREEIIAWSAPK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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